2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide is an organic compound with a complex structure that includes a nitro group, a carbamothioyl group, and a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Amidation: The nitrobenzene derivative is then subjected to amidation with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Thiocarbamoylation: The final step involves the reaction of the amide with 3-methylphenyl isothiocyanate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-aminobenzamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 3-methylphenylamine.
Scientific Research Applications
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit mycobacterial growth.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids . This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- **3-Methyl-N-[(2-methylphenyl)carbamothioyl]benzamide
- **2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide
Uniqueness
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Properties
IUPAC Name |
2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-5-3-6-12(9-10)17-16(23)18-15(20)13-7-4-8-14(11(13)2)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDGVQIVSOXITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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